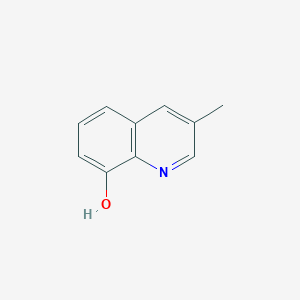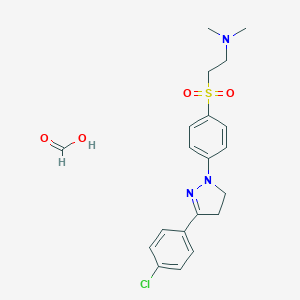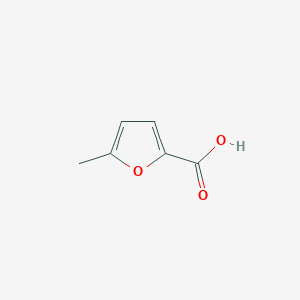
3-Methylquinolin-8-ol
Overview
Description
3-Methylquinolin-8-ol is a chemical compound with the CAS Number: 75457-13-5 . It has a molecular weight of 159.19 . It is a powder in physical form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-Methylquinolin-8-ol, involves various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Methylquinolin-8-ol is elucidated by X-ray analysis . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
3-Methylquinolin-8-ol is a powder in physical form . It has a melting point of 108-112 . It has a molecular weight of 159.19 .Scientific Research Applications
Pharmaceutical Intermediate
3-Methylquinolin-8-ol is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients (APIs). They play a crucial role in the development of many drugs.
Chemical Synthesis
This compound is used in various areas of research including chemical synthesis . Chemical synthesis involves the creation of complex chemical compounds from simpler ones. It’s a vital process in drug discovery and development.
Material Science
3-Methylquinolin-8-ol is also used in the field of material science . Material science involves the discovery and design of new materials. Research in this area can lead to the development of new materials with improved properties for various applications.
Chromatography
This compound is used in chromatography research . Chromatography is a technique used to separate mixtures. It’s widely used in biochemical research for separating and analyzing complex mixtures.
Analytical Research
3-Methylquinolin-8-ol is used in analytical research . Analytical research involves the analysis of substances to determine their composition. This is crucial in many fields, including environmental science, forensics, and quality control.
Industrial Chemistry
3-Methylquinolin-8-ol has applications in industrial chemistry . Industrial chemistry involves the production of chemical compounds for use in various industries. This can include everything from pharmaceuticals to dyes and coatings.
While these are some of the known applications of 3-Methylquinolin-8-ol, it’s important to note that research is ongoing and new applications may be discovered in the future. As always, the use of this compound should be done with proper safety precautions due to its potential hazards .
Mechanism of Action
Target of Action
3-Methylquinolin-8-ol is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry Quinoline derivatives have been known to interact with a wide range of targets, including various enzymes and receptors, contributing to their diverse biological and pharmaceutical activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interaction between 3-Methylquinolin-8-ol and its targets, and the resulting changes, would require further investigation.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their interactions with multiple targets . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methylquinolin-8-ol is not readily available. These properties play a crucial role in determining the bioavailability of a compound. Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Given its structural similarity to other quinoline derivatives, it may exhibit a range of biological and pharmaceutical activities . The specific effects would depend on the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
The action, efficacy, and stability of 3-Methylquinolin-8-ol can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s storage temperature is typically at room temperature , suggesting that it may be stable under these conditions.
Safety and Hazards
Future Directions
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
3-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPOFWYKNOUJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402027 | |
| Record name | 3-methylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinolin-8-ol | |
CAS RN |
75457-13-5 | |
| Record name | 3-methylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)





![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)